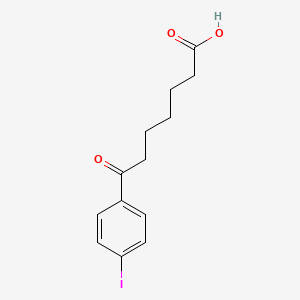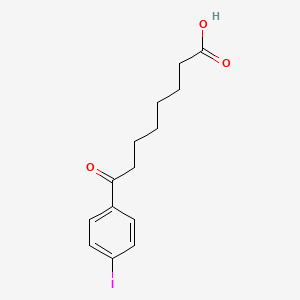
2-(4-Fenoxibenzoil)oxazol
Descripción general
Descripción
2-(4-Phenoxybenzoyl)oxazole is a heterocyclic compound that features an oxazole ring fused with a benzoyl group and a phenoxy substituent. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The oxazole ring is known for its stability and biological activity, making it a valuable scaffold in drug design and synthesis.
Aplicaciones Científicas De Investigación
2-(4-Phenoxybenzoyl)oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications, including anticancer, antibacterial, and antiviral activities.
Mecanismo De Acción
Target of Action
2-(4-Phenoxybenzoyl)oxazole is a derivative of the oxazole class of compounds . Oxazole derivatives have been found to interact with various enzymes and receptors in biological systems . .
Mode of Action
Oxazole derivatives are known to bind with biological systems such as various enzymes and receptors via numerous non-covalent interactions . This interaction can lead to changes in the function of these targets, potentially influencing cellular processes.
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . These diverse activities suggest that oxazole derivatives may interact with multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with oxazole derivatives , it is plausible that 2-(4-Phenoxybenzoyl)oxazole could have diverse effects at the molecular and cellular levels.
Análisis Bioquímico
Biochemical Properties
2-(4-Phenoxybenzoyl)oxazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, oxazole derivatives have been shown to bind to enzymes such as tyrosine kinases, which are crucial in cell signaling pathways . The interaction between 2-(4-Phenoxybenzoyl)oxazole and these enzymes can lead to inhibition or activation, depending on the specific biochemical context. Additionally, this compound may interact with other biomolecules through non-covalent interactions, such as hydrogen bonding and van der Waals forces, further modulating biochemical pathways .
Cellular Effects
The effects of 2-(4-Phenoxybenzoyl)oxazole on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, oxazole derivatives have been reported to affect the expression of genes involved in apoptosis and cell proliferation . By altering these pathways, 2-(4-Phenoxybenzoyl)oxazole can induce cell cycle arrest or promote cell death in cancer cells, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 2-(4-Phenoxybenzoyl)oxazole exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their conformation and activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery . These molecular interactions underpin the diverse biological activities of 2-(4-Phenoxybenzoyl)oxazole.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Phenoxybenzoyl)oxazole can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that oxazole derivatives can remain stable under specific conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to 2-(4-Phenoxybenzoyl)oxazole in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained inhibition of cell proliferation or prolonged activation of apoptotic pathways .
Dosage Effects in Animal Models
The effects of 2-(4-Phenoxybenzoyl)oxazole vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as reducing tumor growth or inhibiting bacterial infections . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity or nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
2-(4-Phenoxybenzoyl)oxazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and clearance from the body . For instance, cytochrome P450 enzymes may metabolize this compound, leading to the formation of active or inactive metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.
Transport and Distribution
The transport and distribution of 2-(4-Phenoxybenzoyl)oxazole within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 2-(4-Phenoxybenzoyl)oxazole is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenoxybenzoyl)oxazole typically involves the condensation of 4-phenoxybenzoic acid with 2-aminoacetophenone under acidic conditions. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the oxazole ring. The reaction conditions often include the use of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate cyclization.
Industrial Production Methods: In an industrial setting, the synthesis of 2-(4-Phenoxybenzoyl)oxazole can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of magnetic nanocatalysts has also been explored to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Phenoxybenzoyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenoxy or benzoyl rings, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are typical.
Major Products: The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and various substituted phenoxybenzoyl oxazoles .
Comparación Con Compuestos Similares
Benzoxazole: Similar in structure but contains an oxygen atom in place of the nitrogen in the oxazole ring.
Isoxazole: Contains an oxygen atom adjacent to the nitrogen in the five-membered ring.
Oxadiazole: Features two nitrogen atoms in the five-membered ring.
Uniqueness: 2-(4-Phenoxybenzoyl)oxazole is unique due to the presence of both a phenoxy group and a benzoyl group, which enhance its reactivity and biological activity. The combination of these functional groups with the oxazole ring provides a versatile scaffold for the development of new compounds with diverse applications .
Propiedades
IUPAC Name |
1,3-oxazol-2-yl-(4-phenoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15(16-17-10-11-19-16)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETVYQYNYUPHSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=NC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642087 | |
| Record name | (1,3-Oxazol-2-yl)(4-phenoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-95-0 | |
| Record name | 2-Oxazolyl(4-phenoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,3-Oxazol-2-yl)(4-phenoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















